molecular formula C20H24N2O3 B15150180 N-[4-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide

N-[4-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide

Cat. No.: B15150180
M. Wt: 340.4 g/mol
InChI Key: SVXQPINOQFHHMQ-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide is an organic compound with the molecular formula C20H24N2O3 It is known for its unique chemical structure, which includes an acetylamino group attached to a phenyl ring, and a tert-butylphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide typically involves a multi-step process. One common method starts with the acetylation of 4-aminophenol to form N-(4-acetylamino)phenol. This intermediate is then reacted with 4-tert-butylphenoxyacetyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetylamino group.

    Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, while the phenyl and tert-butylphenoxy groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-2-(2-tert-butylphenoxy)acetamide
  • N-(4-acetylamino-phenyl)-2-phenoxy-acetamide
  • N-(4-acetylamino-phenyl)-2-chloro-acetamide

Uniqueness

N-[4-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(4-tert-butylphenoxy)acetamide

InChI

InChI=1S/C20H24N2O3/c1-14(23)21-16-7-9-17(10-8-16)22-19(24)13-25-18-11-5-15(6-12-18)20(2,3)4/h5-12H,13H2,1-4H3,(H,21,23)(H,22,24)

InChI Key

SVXQPINOQFHHMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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